Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

This 3-substituted piperidine carboxamide hydrochloride (MW 232.75, LogP 0.98, HBD=1) delivers a defined, quantifiable starting point for medicinal chemistry. Unlike the 4-regioisomer (LogP 0.93) or urea analogs (HBD=0), its free amine at the 3-position provides a unique H-bond donor for predictable ADME tuning, SAR exploration, and PROTAC linker attachment. Substituting with unverified analogs risks variable solubility, permeability, and off-target profiles. Choose this precise scaffold to de-risk lead optimization campaigns and ensure reproducible synthetic yields.

Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
CAS No. 845885-83-8
Cat. No. B1306150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl(piperidin-3-yl)methanone hydrochloride
CAS845885-83-8
Molecular FormulaC11H21ClN2O
Molecular Weight232.75 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCCNC2.Cl
InChIInChI=1S/C11H20N2O.ClH/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13;/h10,12H,1-9H2;1H
InChIKeyNXRZREMQKAGMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (CAS 845885-83-8): A Key Bifunctional Piperidine Building Block


Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (CAS 845885-83-8), also known as 1-(3-piperidinylcarbonyl)piperidine hydrochloride, is a synthetic small molecule belonging to the class of piperidine carboxamides. Its core structure consists of two piperidine rings connected via a central carbonyl group, specifically at the 3-position of one ring, yielding a bifunctional scaffold. This compound is primarily supplied as a hydrochloride salt (C₁₁H₂₁ClN₂O, molecular weight 232.75 g/mol) with a reported purity range of 95% to 98% . It serves as a versatile building block and synthetic intermediate in medicinal chemistry, particularly for the construction of more complex, pharmacologically relevant piperidine-based molecules [1].

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride: Why Generic Substitution Fails Without Verified Physicochemical Data


Substituting this specific piperidine carboxamide with a seemingly similar analog or a generic in-class compound is not a straightforward, risk-free process. Key physicochemical properties, such as lipophilicity (LogP) and hydrogen-bonding capacity, directly influence critical drug development parameters like solubility, permeability, and metabolic stability, even among close regioisomers or functional group variants [1]. The presence and position of the free amine on the piperidine ring at the 3-position creates a unique H-bond donor profile compared to the 4-regioisomer or the fully substituted urea analog [2]. Relying on unverified substitutes without this precise quantitative profile can introduce significant and unpredictable variability into synthetic yields, lead optimization campaigns, and the eventual pharmacological outcome of derived compounds. The following section provides a quantitative evidence guide to support informed selection.

Quantitative Evidence Guide: Differentiating Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride from Key Analogs


Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Piperidine Scaffold

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride exhibits a distinct lipophilicity profile compared to its 4-regioisomer, piperidin-1-yl(piperidin-4-yl)methanone. This difference, quantified by the partition coefficient (LogP), is critical for predicting absorption, distribution, and potential blood-brain barrier penetration. The 3-substituted target compound has a calculated ACD/LogP of 0.98, while the 4-regioisomer has a calculated ACD/LogP of 0.93 .

Medicinal Chemistry Drug Design Physicochemical Properties

Functional Group Differentiation: Piperidine Carboxamide vs. Urea Derivative (1,1'-Carbonyldipiperidine)

The target compound features a free secondary amine in one piperidine ring, providing a crucial hydrogen-bond donor (HBD) site absent in its urea analog, 1,1'-carbonyldipiperidine. This difference is quantified by HBD count: the target compound has a computed HBD count of 1, whereas the urea analog has an HBD count of 0 [1][2].

Medicinal Chemistry Hydrogen Bonding Drug-Receptor Interaction

Class-Specific Utility: The 3-Substituted Piperidine Motif in Pharmacologically Active Scaffolds

While direct biological data for this specific building block is not available, its core scaffold—a 3-substituted piperidine—is a validated motif in medicinal chemistry. Recent research demonstrates that piperidine-3-carboxamide derivatives can be highly potent inhibitors of cathepsin K, a therapeutic target for osteoporosis. A lead compound from this class, H-9, exhibited an IC₅₀ of 0.08 µM against cathepsin K [1]. This class-level activity highlights the potential value of the target compound's unique 3-substitution pattern for generating bioactive molecules.

Drug Discovery Lead Optimization Cathepsin K Inhibition

Application Scenarios for Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride Based on Quantitative Evidence


Scaffold for Generating Piperidine-3-Carboxamide Libraries

Based on the validated biological activity of piperidine-3-carboxamide derivatives, as demonstrated by their potent inhibition of cathepsin K (IC₅₀ = 0.08 µM) [1], this compound is an ideal starting material for constructing focused libraries of 3-substituted piperidine analogs. Its free amine provides a handle for further derivatization, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) around the therapeutically relevant 3-position of the piperidine ring.

Precise Modulation of Physicochemical Properties in Lead Optimization

The specific lipophilicity (ACD/LogP = 0.98) and hydrogen-bonding capacity (HBD count = 1) of this compound [2] offer a defined and quantifiable starting point for property-based lead optimization. Compared to using a 4-regioisomer (ACD/LogP = 0.93) or a urea analog (HBD count = 0) [3], selecting this precise building block allows for a more predictable impact on a candidate's ADME profile, facilitating the fine-tuning of solubility, permeability, and off-target engagement early in the drug discovery process.

Synthesis of Bifunctional Probes and Targeted Degraders (PROTACs)

The compound's bifunctional nature, containing a free amine and a carbonyl group, makes it a suitable core for constructing heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The unique hydrogen-bond donor (HBD) at the 3-position [2] can be exploited for linker attachment to an E3 ligase ligand, while the other piperidine ring can be functionalized to connect to a target-binding warhead, all while maintaining a distinct physicochemical profile (LogP = 0.98) to help optimize the degrader's overall drug-likeness.

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